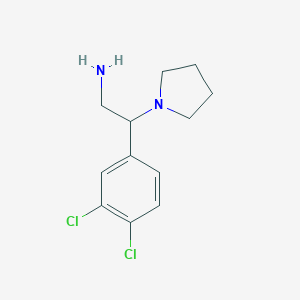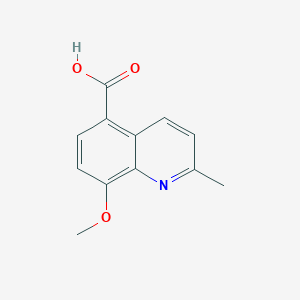
8-Methoxy-2-methylquinoline-5-carboxylic acid
Descripción general
Descripción
8-Methoxy-2-methylquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 8-MQCA and is a derivative of quinoline. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol.
Mecanismo De Acción
The mechanism of action of 8-MQCA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-MQCA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-MQCA in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially safer alternative to other compounds that may have toxic side effects. However, one limitation of using 8-MQCA is that it can be difficult to synthesize and may not be readily available in large quantities.
Direcciones Futuras
There are several potential future directions for research on 8-MQCA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 8-MQCA and to identify any potential side effects or limitations of its use.
Aplicaciones Científicas De Investigación
8-MQCA has been the subject of numerous scientific studies due to its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
199872-12-3 |
|---|---|
Nombre del producto |
8-Methoxy-2-methylquinoline-5-carboxylic acid |
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
8-methoxy-2-methylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
PZHNHWCXHIOKLE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC |
Sinónimos |
5-Quinolinecarboxylicacid,8-methoxy-2-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


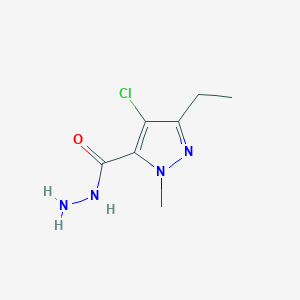
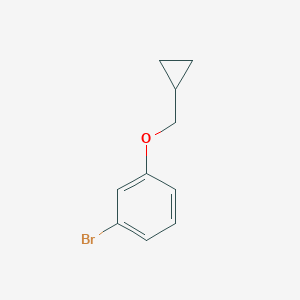
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
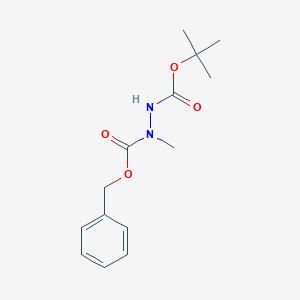
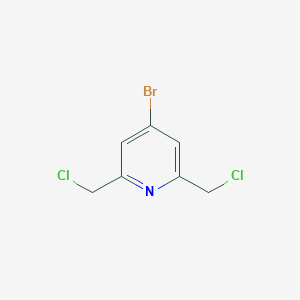
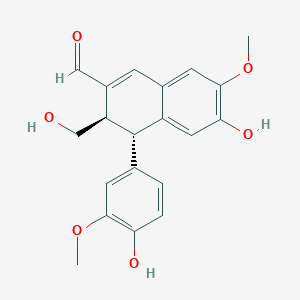
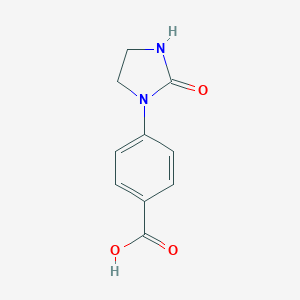
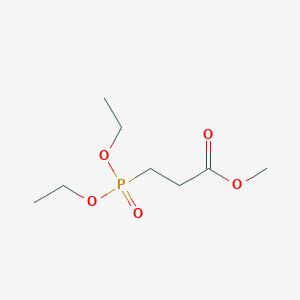
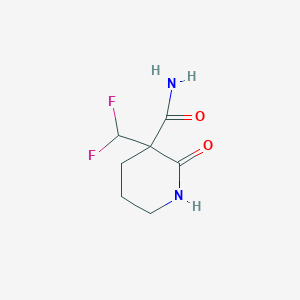
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
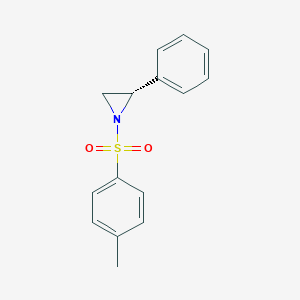
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
